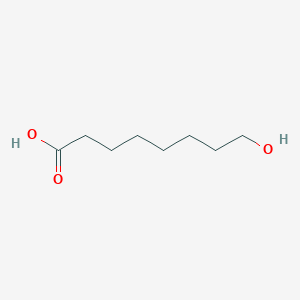

8-Hydroxyoctanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

8-hydroxyoctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c9-7-5-3-1-2-4-6-8(10)11/h9H,1-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMSVYIHKLZKET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227234 | |

| Record name | 8-Hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764-89-6 | |

| Record name | 8-Hydroxyoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxyoctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Hydroxyoctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Alkylation of Dialkyl Malonates

In a methanolic or ethanolic solution of sodium/potassium alcoholate, 6-chlorohexanol reacts with dialkyl malonate esters (e.g., diethyl malonate) under reflux. The reaction achieves 75–85% yield when maintaining:

-

Reagent molar ratio : 1:1.05 (6-chlorohexanol:diethyl malonate)

-

Temperature : 78–82°C (ethanol reflux)

-

Catalyst : 2–5% w/w sodium ethoxide relative to chlorohexanol

The intermediate dialkyl 6-hydroxyhexylmalonate forms without isolation, minimizing side reactions.

Deesterification and Decarboxylation

Crude malonate ester undergoes acid-catalyzed deesterification using formic acid and p-toluenesulfonic acid (2–20% w/w). Subsequent thermal decarboxylation at 135–145°C under inert gas produces this compound. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Decarboxylation temperature | 140°C ± 5°C | ±12% yield |

| Vacuum pressure | 0.1–1.0 bar | Prevents oligomerization |

| Reaction time | 2–4 hours | Maximizes CO₂ release |

Purification and Stabilization

The free acid exhibits instability due to oligomerization. Patent DE3401913A1 recommends immediate conversion to alkali metal salts using:

-

Precipitation solvent : 2-propanol

-

Base : 20% w/v potassium hydroxide

-

Yield : 89–93% pure potassium 8-hydroxyoctanoate

Biocatalytic Production in Engineered Yeast

Recent advances employ Saccharomyces cerevisiae for de novo biosynthesis, as demonstrated by Krivoruchko et al. (2019). This approach bypasses petrochemical precursors using glucose/ethanol feedstocks.

Metabolic Engineering Strategy

-

Fatty acid synthase (FAS) modification : A truncated FAS system produces octanoic acid (C8) instead of long-chain fatty acids.

-

Cytochrome P450 integration : CYP52M1 from Starmerella bombicola showed highest ω-hydroxylation activity (3.2 nmol/min/mg protein).

-

Electron transfer optimization : Co-expression of CPR1 (NADPH-cytochrome P450 reductase) enhanced electron flux.

Critical Process Parameters

Notably, P450 activity became rate-limiting, with intracellular octanoic acid accumulation reaching 48 mg/L before hydroxylation.

Industrial-Scale Optimization Strategies

Continuous Flow Reactor Design

Adoption of microreactor technology improves malonate alkylation:

Analyse Chemischer Reaktionen

8-Hydroxyoctanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxyl group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Activity

Research has demonstrated the potential of 8-hydroxyoctanoic acid in cancer therapy. A study highlighted that 8-HOA, derived from the peroxidation of dihomo-γ-linolenic acid (DGLA) via cyclooxygenase (COX) enzymes, exhibits anti-cancer properties by inhibiting the growth of colon cancer cells . The knockdown of delta-5-desaturase (D5D) enhances the production of 8-HOA, which then promotes apoptosis in cancer cells and reduces tumor growth significantly.

Case Study:

In a xenograft model, D5D knockdown combined with DGLA supplementation led to increased levels of 8-HOA, resulting in a ~40% reduction in tumor size compared to controls. The study also reported that this approach could enhance the efficacy of chemotherapeutic agents like 5-fluorouracil .

Biosynthesis

The de novo biosynthesis of this compound has been explored using engineered yeast strains. This method allows for sustainable production pathways that could reduce reliance on petroleum-based chemicals. The incorporation of heterologous cytochrome P450 enzymes has been shown to facilitate the hydroxylation of octanoic acid, leading to significant yields of 8-HOA .

Cosmetic Industry

Due to its moisturizing properties and skin compatibility, this compound is being investigated for use in cosmetic formulations. Its hydrophobic nature makes it suitable for emollient applications, enhancing skin hydration and barrier function.

Metabolic Studies

This compound plays a role in metabolic pathways involving fatty acids. It has been identified as a metabolite in various biological systems, contributing to the understanding of lipid metabolism and its implications for health .

Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 8-hydroxyoctanoic acid involves its interaction with various molecular targets and pathways. For example, in biological systems, it can be metabolized by cytochrome P450 enzymes to form hydroxylated derivatives. These enzymes facilitate the transfer of electrons from NADPH to the substrate, resulting in the formation of this compound . The availability of heme, a cofactor for P450 activity, is a limiting factor in this process .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Anti-Cancer Hydroxy Fatty Acids

a. DGLA-Derived Metabolites

8-HOA is distinct from other DGLA peroxidation products, such as prostaglandins (PGE1, PGE2), due to its free radical-mediated formation and unique mechanism of action. Comparative

Key Findings :

- Unlike PGE1/PGE2, 8-HOA suppresses tumor growth by targeting epigenetic regulators (HDAC) and DNA repair pathways .

- Threshold concentration (>0.5 nmol/10^6 cells) is critical for 8-HOA’s anti-proliferative effects, whereas DGLA itself requires metabolic conversion to exert activity .

Royal Jelly Fatty Acids

8-HOA is one of five fatty acids (FAs) in RJ responsible for classifying fresh vs. lyophilized samples. Its anti-melanoma activity is secondary to 10-hydroxy-2-decenoic acid (10-HDA) and decanedioic acid:

Key Findings :

- 8-HOA’s Rf value (0.41) in HPTLC distinguishes it from 10-HDA (Rf 0.58), aiding RJ authentication .

- In anti-melanoma assays, 10-HDA reduces cell viability by 60%, compared to 30–40% for 8-HOA .

Antimicrobial Hydroxy Fatty Acids

8-HOA replaces 9-hydroxynonanoic acid in thiomarinol antibiotics, altering pharmacokinetic properties:

Key Findings :

- Thiomarinol’s 8-HOA moiety enhances solubility but reduces potency compared to mupirocin .

- Structural analogs like 8-chloro-6-hydroxyoctanoic acid (m/z 194.07) are synthetic derivatives with unexplored bioactivity .

Biologische Aktivität

8-Hydroxyoctanoic acid (8-HOA) is a medium-chain fatty acid that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and metabolic engineering. This article aims to provide an overview of the biological activity of 8-HOA, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its hydroxyl group at the eighth carbon of the octanoic acid chain. This structural modification enhances its biological activity compared to its non-hydroxylated counterpart. The compound's properties allow it to participate in various biochemical pathways, making it a subject of interest in both therapeutic and industrial applications.

Biosynthesis and Production

The biosynthesis of 8-HOA has been achieved through various methods, including microbial fermentation. Notably, the yeast Saccharomyces cerevisiae has been engineered to produce 8-HOA from glucose and ethanol. Research indicates that cytochrome P450 enzymes play a crucial role in the hydroxylation process necessary for 8-HOA synthesis. The production levels achieved in laboratory settings have reached approximately 3 mg/L, with factors such as carbon source and heme availability influencing synthesis efficiency .

Biological Activities

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of 8-HOA. In particular, it has been shown to suppress tumor growth in xenograft models by inducing apoptosis through a p53-dependent mechanism. For instance, a study demonstrated that knockdown of delta-5-desaturase (D5D) in colon cancer cells led to increased production of 8-HOA, which significantly inhibited tumor growth by approximately 40% compared to control groups .

Mechanisms of Action

The mechanisms underlying the anticancer effects of 8-HOA involve modulation of several key proteins:

- MMP-2 and E-cadherin Regulation : 8-HOA has been found to regulate matrix metalloproteinase-2 (MMP-2) and E-cadherin expression, which are critical for tumor metastasis suppression .

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating pro-apoptotic proteins such as caspases while inhibiting anti-apoptotic proteins like Bcl-2 .

Toxicity Studies

Toxicity assessments have indicated that 8-HOA exhibits low toxicity levels even at higher concentrations when tested on yeast cultures. This suggests a favorable safety profile for potential therapeutic applications .

Case Study: Colon Cancer Treatment

A pivotal study investigated the effects of 8-HOA production in colon cancer cells with D5D knockdown. The results showed that enhanced levels of 8-HOA correlated with significant reductions in tumor size and improved sensitivity to chemotherapeutic agents such as 5-Fluorouracil (5-FU). The study concluded that leveraging the metabolic pathways involving COX-2 could offer new strategies for cancer treatment .

Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits tumor growth | |

| Metastasis Suppression | Regulates MMP-2 and E-cadherin | |

| Low Toxicity | Minimal growth impairment in yeast cultures |

Future Directions

The ongoing research into the biological activity of this compound suggests promising avenues for therapeutic applications, particularly in oncology. Further studies are needed to explore its efficacy across different cancer types and its potential integration into existing treatment regimens.

Q & A

Advanced Research Questions

What molecular mechanisms underlie the anti-cancer activity of this compound?

Methodological Answer:

this compound inhibits cancer progression via:

- COX-2/D5D Interaction : In delta-5-desaturase (D5D)-knockdown cancer cells, dihomo-γ-linolenic acid (DGLA) peroxidation by COX-2 generates this compound, which suppresses histone deacetylase (HDAC). This downregulates MMP-2/MMP-9 (metastasis promoters) and upregulates E-cadherin (metastasis suppressor) .

- Threshold Effect : Anti-cancer activity requires intracellular this compound concentrations >0.5 nmol/10⁶ cells, achievable only under D5D suppression .

What are the key challenges in metabolically engineering Saccharomyces cerevisiae for enhanced this compound production?

Methodological Answer:

Critical bottlenecks include:

- CYP Activity Limitation : Low substrate specificity of CYP enzymes for octanoic acid reduces conversion efficiency. Rational engineering (e.g., homology modeling of OA-binding residues) or error-prone PCR mutagenesis improves activity (30-fold in mutant CYP102A1) .

- Heme Dependency : Endogenous heme levels limit CYP function. Co-expression of heme biosynthesis genes (e.g., HEM1) or hemin supplementation enhances yields .

How can researchers address contradictions in reported anti-cancer effects of this compound across different studies?

Methodological Answer:

Variability arises from:

- Cell Line-Specific D5D Expression : D5D-knockdown models (e.g., HCA-7 colon cancer) show consistent anti-cancer effects, while wild-type cells fail to reach threshold this compound levels due to competing arachidonic acid metabolism .

- Quantification Methods : Standardize protocols (e.g., GC/MS with pentafluorobenzyl bromide derivatization) to ensure comparability across studies .

What methodologies are optimal for quantifying this compound in tumor tissues?

Methodological Answer:

- GC/MS with Derivatization : Tumor tissues are homogenized, extracted with dichloromethane, and derivatized using pentafluorobenzyl bromide. Quantification via internal standard (hexanoic acid) ensures accuracy (CV < 5%) .

- HPTLC-Digital Image Analysis : Non-parametric regression models improve linearity (R² > 0.99) and precision (RSD < 3%) in royal jelly studies, applicable to tissue extracts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.